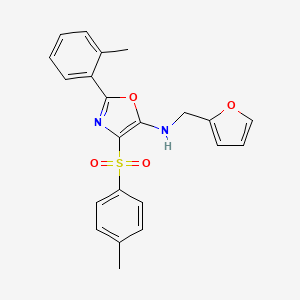
N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
Transition from Thiourea-Based Compounds to Tetrazole Derivatives A study by Szulczyk et al. (2021) focused on synthesizing twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, including compound 8, which underwent extensive characterization and biological evaluation. This research highlighted the compound's potential in developing antimicrobial agents, with one derivative showing promising results against hospital strains of S. epidermidis at low concentrations (Szulczyk et al., 2021).
Organosilicon Synthesis of Isocyanates Lebedev et al. (2006) explored the synthesis of isocyanates of the furan series, involving silylation of starting amines followed by phosgenation. This study provides insights into the organosilicon synthesis pathway, potentially applicable to the chemical modification or synthesis of compounds similar to N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (Lebedev et al., 2006).
Catalytic Activity Enhancement
Enhancement of Catalytic Activity in Cu-Catalyzed Coupling Bhunia et al. (2017) demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, significantly enhances the catalytic activity in the Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This work underscores the potential of furan-2-ylmethyl derivatives in catalysis, particularly in facilitating reactions under milder conditions and with broad substrate applicability (Bhunia et al., 2017).
Pharmacological Evaluation
Synthesis and Biological Evaluation of Tetrazole Derivatives The aforementioned study by Szulczyk et al. not only focused on the synthetic applications but also conducted a comprehensive biological evaluation. The derivatives were assessed for their antibacterial, antimycobacterial, and cytotoxic activities against a panel of human cancer cell lines. The findings suggest the potential of this compound derivatives in the development of new antimicrobial and anticancer agents (Szulczyk et al., 2021).
Material Science
Enzymatic Polymerization for Sustainable Material Development Research by Jiang et al. (2015) on the enzymatic polymerization of Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlights the relevance of furan derivatives in developing sustainable alternatives to conventional polymers. While not directly related to this compound, this study emphasizes the broader applicability of furan derivatives in material science, particularly in the synthesis of high-performance, environmentally friendly materials (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-13,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJIHPMRFLDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
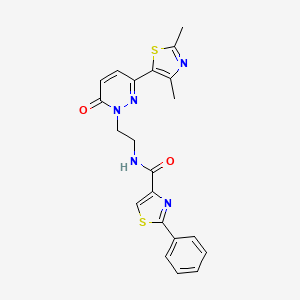
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide](/img/structure/B2727679.png)
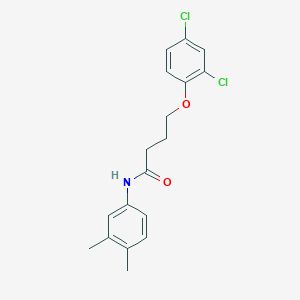
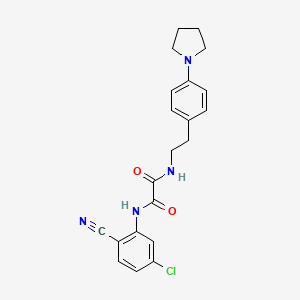
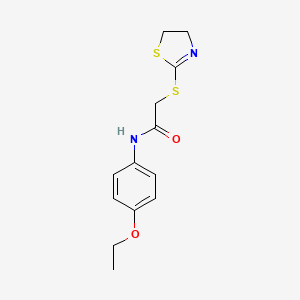
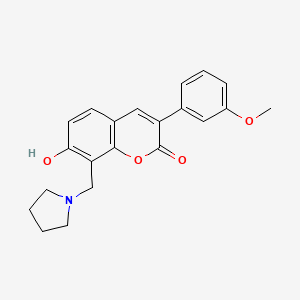
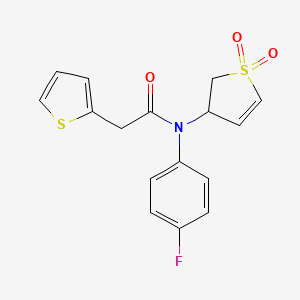
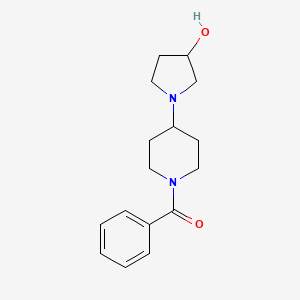
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
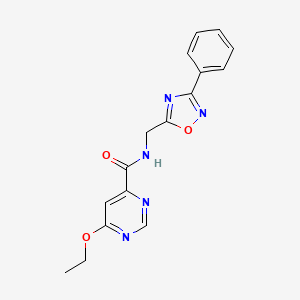
![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)
